1,4,5,8-Tetramethylhemin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

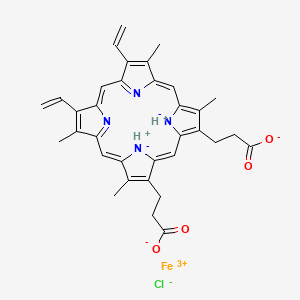

1,4,5,8-Tetramethylhemin, also known as this compound, is a useful research compound. Its molecular formula is C34H32ClFeN4O4 and its molecular weight is 651.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Structural Characteristics

1,4,5,8-Tetramethylhemin is characterized by the presence of four methyl groups at the meso positions of the heme structure. This modification enhances its steric bulk compared to natural heme forms, influencing its biochemical interactions and properties.

Myoglobin Reconstitution

One of the primary applications of this compound is in the reconstitution of myoglobin (Mb). Research has demonstrated that this compound can replace native heme in myoglobin without significantly altering its oxygen-binding properties. Studies indicate that when reconstituted with this compound, myoglobin exhibits normal oxygen affinity and can facilitate studies on heme-globin interactions under varied conditions .

Heme Rotation Studies

The dynamic motion of heme within globin proteins is critical for understanding their function. Proton NMR spectroscopy has been employed to analyze the rotation rates of hemes within myoglobin reconstituted with this compound. The findings reveal that this bulky heme influences the rotational dynamics significantly compared to smaller hemes. The thermodynamic parameters obtained from these studies suggest that the introduction of this compound enhances the mobility of the heme within the protein matrix .

NMR Spectroscopy

Proton NMR studies have provided insights into the interactions between this compound and myoglobin. The unique spectral signatures observed indicate significant changes in the electronic environment of the heme upon incorporation into the protein. These changes are attributed to alterations in heme-globin contacts due to steric hindrance introduced by the methyl groups .

UV-Vis Spectroscopy

The electronic absorption spectra of myoglobin reconstituted with this compound show distinct features that differ from those of native myoglobin. This allows researchers to utilize UV-Vis spectroscopy to monitor binding events and conformational changes in real-time during biochemical experiments .

Therapeutic Potential

While primarily used in biochemical research, there is growing interest in exploring the therapeutic applications of this compound and similar compounds:

Drug Development

The unique properties of this compound may also serve as a scaffold for developing new drugs targeting hemoproteins involved in various diseases. Its ability to modulate protein interactions makes it a candidate for further exploration in drug design aimed at conditions like ischemia or neurodegenerative diseases where hemoprotein function is compromised .

Propiedades

Número CAS |

70697-39-1 |

|---|---|

Fórmula molecular |

C34H32ClFeN4O4 |

Peso molecular |

651.9 g/mol |

Nombre IUPAC |

3-[18-(2-carboxylatoethyl)-8,12-bis(ethenyl)-3,7,13,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(3+);chloride |

InChI |

InChI=1S/C34H34N4O4.ClH.Fe/c1-7-21-17(3)25-13-27-19(5)23(9-11-33(39)40)31(37-27)16-32-24(10-12-34(41)42)20(6)28(38-32)14-26-18(4)22(8-2)30(36-26)15-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);1H;/q;;+3/p-3 |

Clave InChI |

KGLULXCIGGUJNA-UHFFFAOYSA-K |

SMILES |

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C=C)C)C)CCC(=O)[O-])CCC(=O)[O-].[Cl-].[Fe+3] |

SMILES canónico |

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C=C)C)C)CCC(=O)[O-])CCC(=O)[O-].[Cl-].[Fe+3] |

Sinónimos |

1,4,5,8-tetramethylhemin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.